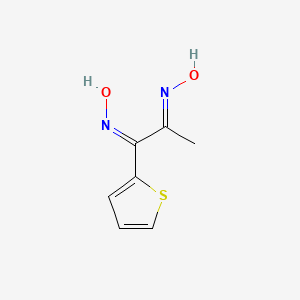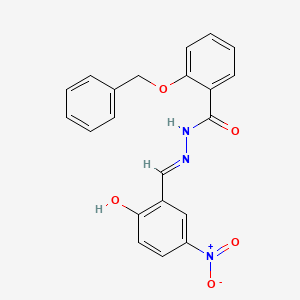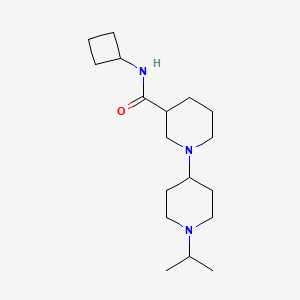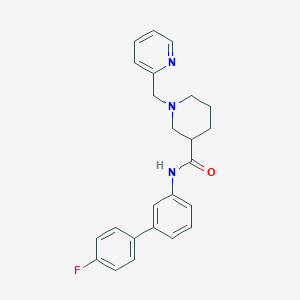
1-(2-thienyl)-1,2-propanedione dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienyl)-1,2-propanedione dioxime, commonly known as TTP, is an organic compound that belongs to the family of dithiocarbamates. TTP is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
TTP works by chelating metal ions, which disrupts the function of enzymes and proteins that require these metal ions for their activity. TTP has been shown to chelate a wide range of metal ions, including copper, zinc, and iron. The chelation of metal ions by TTP has been linked to its anti-cancer properties, as cancer cells require metal ions for their growth and proliferation.
Biochemical and Physiological Effects:
TTP has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in cancer cells. TTP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TTP is its versatility, as it can be used in a wide range of research applications. TTP is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one limitation of TTP is its potential toxicity, as it can chelate essential metal ions in the body and disrupt normal physiological processes.
Orientations Futures
There are several future directions for research on TTP, including its potential use in combination with other anti-cancer drugs to enhance their efficacy. TTP could also be studied for its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research could be conducted on the environmental applications of TTP, such as its potential use in bioremediation of contaminated soil and water.
Conclusion:
In conclusion, TTP is a versatile and promising compound with potential applications in medicine, agriculture, and environmental science. Its unique properties and mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand the potential benefits and limitations of TTP in various fields.
Méthodes De Synthèse
TTP can be synthesized by the reaction of thiosemicarbazide with 2-thiophenecarboxaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form TTP. The synthesis of TTP is a relatively simple and cost-effective process, making it a popular choice for research purposes.
Applications De Recherche Scientifique
TTP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TTP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. TTP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, TTP has been used as a fungicide and pesticide due to its ability to inhibit the growth of fungi and insects. In environmental science, TTP has been studied for its potential use in removing heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
(NE)-N-[(1E)-1-hydroxyimino-1-thiophen-2-ylpropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-5(8-10)7(9-11)6-3-2-4-12-6/h2-4,10-11H,1H3/b8-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDNKUAMGBUPNA-OCIXRKKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)-1,2-propanedione dioxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6140127.png)

![4-(4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6140134.png)
![(3-isopropoxyphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6140138.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![7-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6140146.png)
![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)